1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
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Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected through a piperazine ring
Preparation Methods
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzyl chloride and 2,5-dimethylphenylpiperazine as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methyl groups contribute to its binding affinity and specificity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains methoxy-substituted aromatic rings but differs in its triazole moiety and overall structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Similar in having methoxy groups, this compound features a different core structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-17(2)21(11-16)23-9-7-22(8-10-23)15-18-12-19(24-3)14-20(13-18)25-4/h5-6,11-14H,7-10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKWFMHBLKGTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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